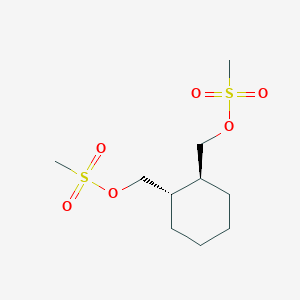
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is an organic compound with the molecular formula C10H20O6S2 It is a derivative of cyclohexane, where two methanesulfonyloxymethyl groups are attached to the 1 and 2 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane typically involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of methanesulfonate esters at the hydroxyl groups of the diol. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to the corresponding alcohols under appropriate conditions.
Oxidation: Oxidation reactions can convert the methanesulfonate groups to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted cyclohexane derivatives.
Reduction: The major products are cyclohexane-1,2-diol and its derivatives.
Oxidation: The major products depend on the specific oxidizing agent used but can include cyclohexane-1,2-dione derivatives.
Scientific Research Applications
(1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane involves its ability to act as a bifunctional alkylating agent. The methanesulfonate groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
cis-Cyclohexane-1,2-dimethanol Dimethanesulfonate: Similar structure but with hydroxyl groups instead of methanesulfonate groups.
Cyclohexane-1,2-diol: The parent diol from which (1S,2S)-1,2-bis(methanesulfonyloxymethyl)cyclohexane is derived.
Cyclohexane-1,2-dione: An oxidized derivative of cyclohexane-1,2-diol.
Uniqueness
This compound is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its methanesulfonate groups make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
[(1S,2S)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKCHWEXXZTOU-NXEZZACHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@@H]1COS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
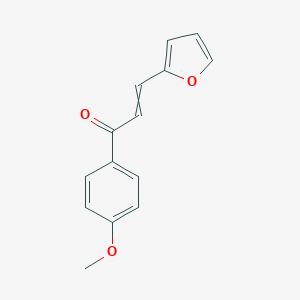


![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)
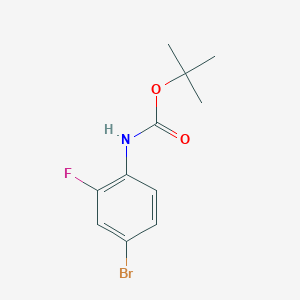

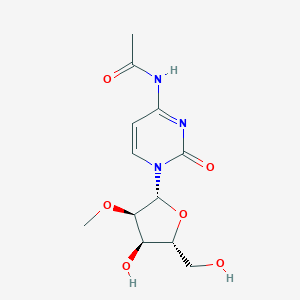
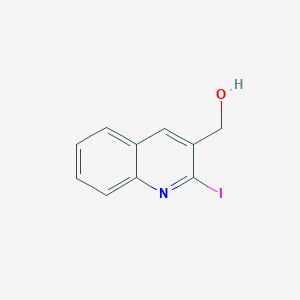
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
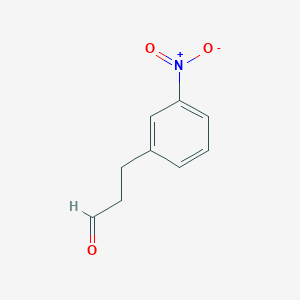
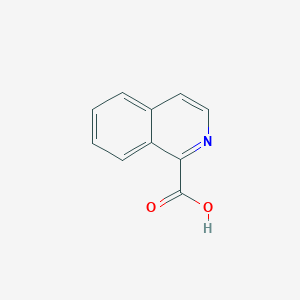
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)


